(2-Oxopropyl)pentafluorosulfur(VI)

Description

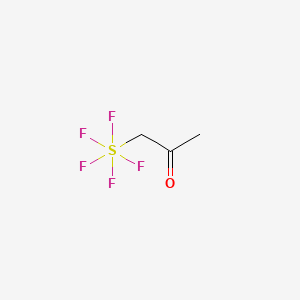

(2-Oxopropyl)pentafluorosulfur(VI) is a fluorinated organosulfur compound characterized by a pentafluorosulfur(VI) core bonded to a 2-oxopropyl group (CH₃C(O)CH₂–). The 2-oxopropyl substituent introduces a ketone functional group, which may influence reactivity, polarity, and biological interactions. The pentafluorosulfur(VI) moiety is highly electronegative, likely conferring thermal stability and resistance to hydrolysis, traits common in fluorinated sulfur compounds .

Properties

IUPAC Name |

1-(pentafluoro-λ6-sulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F5OS/c1-3(9)2-10(4,5,6,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRUHEYRVALBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319125 | |

| Record name | (2-Oxopropyl)pentafluorosulfur(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2599-72-6 | |

| Record name | Sulfur, (OC-6-21)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxopropyl)pentafluorosulfur(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of (2-Oxopropyl) Disulfide

A patented process describes the reaction of (2-oxopropyl) disulfide ($$ \text{RSSR} $$, where $$ \text{R} = \text{CH}3\text{COCH}2 $$) with gaseous fluorine in an inert solvent, such as perfluorocarbons or chlorofluorocarbons (CFCs), at temperatures between $$-30^\circ \text{C}$$ and $$50^\circ \text{C}$$. The reaction proceeds via cleavage of the disulfide bond, followed by sequential substitution of sulfur-bound atoms with fluorine:

$$

\text{CH}3\text{COCH}2\text{SSCH}2\text{COCH}3 + 5 \text{F}2 \rightarrow 2 \text{CH}3\text{COCH}2\text{SF}5 + 2 \text{HF} + \text{S}2\text{F}{10}

$$

Key Parameters:

- Temperature Control: Lower temperatures ($$-10^\circ \text{C}$$ to $$10^\circ \text{C}$$) minimize side reactions, such as over-fluorination or decomposition.

- Solvent Selection: Inert solvents like perfluorohexane stabilize intermediates and enhance yield (reported up to 65%).

- Fluorine Purity: Anhydrous fluorine gas ($$>99\%$$) prevents hydrolysis of intermediates.

Thiol-Based Fluorination

Alternative routes utilize (2-oxopropyl) thiols ($$ \text{RSH} $$) as precursors. Exposure to $$ \text{F}2 $$ in the presence of silver(II) fluoride ($$ \text{AgF}2 $$) as a catalyst facilitates the conversion:

$$

\text{CH}3\text{COCH}2\text{SH} + 5 \text{F}2 \xrightarrow{\text{AgF}2} \text{CH}3\text{COCH}2\text{SF}_5 + 4 \text{HF}

$$

This method avoids disulfide formation but requires stringent exclusion of moisture to prevent oxidation of the thiol group.

Halogen Exchange Reactions

Halogen exchange (halex) reactions offer a milder alternative to direct fluorination, particularly for substrates sensitive to aggressive fluorinating agents.

Chlorine-Fluorine Exchange

A two-step process involves:

- Synthesis of (2-Oxopropyl) Sulfur Chloride: Reacting (2-oxopropyl) mercaptan with chlorine gas ($$ \text{Cl}2 $$):

$$

\text{CH}3\text{COCH}2\text{SH} + \text{Cl}2 \rightarrow \text{CH}3\text{COCH}2\text{SCl} + \text{HCl}

$$ - Fluorination with Potassium Fluoride ($$ \text{KF} $$):

$$

\text{CH}3\text{COCH}2\text{SCl} + 5 \text{KF} \rightarrow \text{CH}3\text{COCH}2\text{SF}_5 + 5 \text{KCl}

$$

This method achieves moderate yields (40–50%) but requires high-pressure conditions ($$>5 \text{ bar}$$) and prolonged reaction times ($$>24 \text{ h}$$).

Radical-Mediated Fluorination

Radical pathways, though less common, provide selectivity advantages. For example, using xenon difluoride ($$ \text{XeF}_2 $$) as a fluorine source in the presence of ultraviolet (UV) light generates fluorine radicals that selectively substitute sulfur-bound hydrogen atoms:

$$

\text{CH}3\text{COCH}2\text{SH} + 5 \text{XeF}2 \xrightarrow{h\nu} \text{CH}3\text{COCH}2\text{SF}5 + 5 \text{Xe} + 5 \text{HF}

$$

Advantages:

- Avoids corrosive $$ \text{F}_2 $$ gas.

- Enables room-temperature reactions.

Limitations:

Optimization and Analytical Validation

Reaction Monitoring

Yield Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | $$-10^\circ \text{C}$$ to $$10^\circ \text{C}$$ | Maximizes selectivity |

| Fluorine Flow Rate | 0.5–1.0 L/min | Prevents over-fluorination |

| Catalyst Loading | 5–10 mol% $$ \text{AgF}_2 $$ | Accelerates kinetics |

Chemical Reactions Analysis

Types of Reactions

(2-Oxopropyl)pentafluorosulfur(VI) can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions with (2-Oxopropyl)pentafluorosulfur(VI) include bases (e.g., sodium hydroxide) and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving (2-Oxopropyl)pentafluorosulfur(VI) depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the pentafluorosulfur group.

Scientific Research Applications

(2-Oxopropyl)pentafluorosulfur(VI) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Oxopropyl)pentafluorosulfur(VI) involves its interaction with molecular targets through its reactive functional groups The pentafluorosulfur group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. (Carboxymethyl)pentafluorosulfur(VI)

This compound () shares the pentafluorosulfur(VI) core but substitutes the 2-oxopropyl group with a carboxymethyl (–CH₂COOH) moiety. Key differences include:

- Polarity and Solubility : The carboxymethyl group’s carboxylic acid enhances polarity and aqueous solubility compared to the ketone-containing 2-oxopropyl group.

- Reactivity : The carboxylic acid may participate in acid-base reactions or esterification, whereas the 2-oxopropyl ketone could undergo nucleophilic additions (e.g., with amines or hydrazines).

- Biological Activity : Carboxymethyl derivatives are often used in drug design for improved bioavailability, while 2-oxopropyl groups (as seen in benzoate derivatives) correlate with antioxidant and anti-inflammatory activities .

b. 2-Oxopropyl-Containing Alkaloids and Benzoates

Compounds like 15,20-dehydro-3α-(2-oxopropyl) coronaridine () and 2-oxopropyl benzoates () highlight the versatility of the 2-oxopropyl group in diverse frameworks:

- In alkaloids, this group may modulate binding to biological targets (e.g., enzymes or receptors) .

- Synthetic Accessibility : The 2-oxopropyl group is frequently introduced via reactions with chloroacetone, a method applicable to both small molecules and heterocycles .

c. Thietane-Uracil Derivatives

6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil () demonstrates the integration of 2-oxopropyl groups into heterocyclic systems. Compared to (2-Oxopropyl)pentafluorosulfur(VI), these uracil derivatives exhibit:

- Biological Applications : Such derivatives are studied for antiviral or anticancer activity, leveraging the uracil base’s role in nucleic acid mimicry .

Comparative Data Table

Research Implications and Gaps

- Reactivity Studies : The electron-withdrawing pentafluorosulfur(VI) group may stabilize the 2-oxopropyl moiety, but direct experimental data on hydrolysis or thermal decomposition is lacking.

- Computational modeling (as applied to uracil derivatives ) could predict its interactions.

- Synthetic Optimization : Comparative analysis with (Carboxymethyl)pentafluorosulfur(VI) suggests that substituent choice critically impacts application scope (e.g., pharmaceuticals vs. materials science).

Biological Activity

(2-Oxopropyl)pentafluorosulfur(VI), also known by its IUPAC name, is a sulfur-containing compound with significant interest in chemical and biological research. The compound's unique structure, characterized by the presence of pentafluorosulfur, contributes to its reactivity and potential biological applications. This article aims to explore the biological activity of (2-Oxopropyl)pentafluorosulfur(VI), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C3H5F5OS

- Molecular Weight : 184.13 g/mol

- CAS Number : 2599-72-6

The compound exhibits a range of chemical properties that facilitate its use in various research applications. Its fluorinated structure enhances stability and reactivity in biological systems.

The biological activity of (2-Oxopropyl)pentafluorosulfur(VI) can be attributed to its ability to interact with biological molecules, leading to various biochemical effects.

Key Mechanisms:

- Oxidative Stress Induction : The compound acts as a potent oxidizing agent, which can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Nucleophilic Substitution : The presence of fluorine atoms allows for nucleophilic substitution reactions, which can modify cellular components and alter signaling pathways.

- Cell Proliferation Inhibition : Similar compounds have shown the ability to inhibit cell proliferation by interfering with critical signaling pathways involved in cancer progression.

Biological Activity and Applications

Research has indicated several potential applications for (2-Oxopropyl)pentafluorosulfur(VI):

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in malignant cells through oxidative mechanisms.

- Antimicrobial Properties : Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

- Pharmaceutical Development : Ongoing research is exploring its use as a building block for developing novel pharmaceuticals targeting specific diseases.

Case Study 1: Anticancer Research

A study investigated the effects of (2-Oxopropyl)pentafluorosulfur(VI) on human cancer cell lines. Results demonstrated that treatment with the compound led to a significant reduction in cell viability, attributed to its ability to induce oxidative stress and subsequent apoptosis. The mechanism was further elucidated through assays measuring reactive oxygen species (ROS) levels and caspase activation.

Case Study 2: Antimicrobial Activity

In another study, (2-Oxopropyl)pentafluorosulfur(VI) was tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Data Table: Biological Activity Summary

| Property | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Mechanism of Action | Oxidative stress induction; nucleophilic substitution | |

| Potential Applications | Drug development; antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2-Oxopropyl)pentafluorosulfur(VI) derivatives?

- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, thietane-containing uracil analogs (e.g., compounds 4 and 5 ) were synthesized by reacting 6-methyluracil derivatives with chloroacetone in acetone at 80–85°C for 6 hours, using potassium carbonate as a base . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to avoid side reactions), and stoichiometric excess of alkylating agents (e.g., 1:1.5 molar ratio). Post-synthesis purification via column chromatography and structural validation using / NMR are critical .

Q. How can NMR spectroscopy and HMBC correlations confirm the position of the 2-oxopropyl substituent?

- Methodological Answer : The 2-oxopropyl group ( ppm for the carbonyl carbon) is identified via NMR. In HMBC spectra, correlations between protons on the parent structure (e.g., H-8 at ) and the carbonyl carbon () or adjacent carbons (e.g., C-10 at ) confirm substituent attachment . For example, in alkaloid 1 , H-8 showed HMBC correlations to C-10, C-7, and the carbonyl group, verifying the 2-oxopropyl position .

Q. What analytical techniques are essential for characterizing the electronic effects of the pentafluorosulfur(VI) group?

- Methodological Answer : Infrared (IR) spectroscopy detects characteristic S–F and C=O stretching vibrations (e.g., 1250–1150 cm for SF groups) . X-ray crystallography or computational methods (DFT) quantify bond lengths and angles, revealing the electron-withdrawing nature of the SF group, which stabilizes adjacent carbonyl groups and influences reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How does the electron-withdrawing SF group influence the reactivity of (2-Oxopropyl)pentafluorosulfur(VI) in cross-coupling reactions?

- Methodological Answer : The SF group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, in Suzuki-Miyaura couplings, the SF group increases the electrophilicity of the aryl halide component, improving reaction yields. Kinetic studies (e.g., monitoring via NMR) and Hammett substituent constants ( for SF ≈ 0.68) quantify this effect . Compare with non-fluorinated analogs to isolate SF-specific contributions .

Q. How can researchers resolve contradictions in NMR data when comparing (2-Oxopropyl)pentafluorosulfur(VI) derivatives with structural analogs?

- Methodological Answer : Discrepancies in chemical shifts (e.g., C-11' at in compound 1 vs. in 2 ) arise from stereoelectronic effects or substituent orientation. Use ROESY/NOESY to determine spatial relationships (e.g., NOE correlations between H-11' and H-4'β in 2 confirmed α-oriented methoxy groups) . Computational chemistry (e.g., DFT-based chemical shift predictions) validates experimental assignments .

Q. What strategies optimize the isolation of (2-Oxopropyl)pentafluorosulfur(VI) alkaloids from natural sources?

- Methodological Answer : Combine chromatographic techniques (e.g., flash chromatography for bulk separation, followed by HPLC for purity) with solvent optimization. For Catharanthus roseus alkaloids, ethyl acetate/hexane gradients (3:7 to 7:3) resolved 15,20-dehydro-3α-(2-oxopropyl)coronaridine (1 ) from analogs . LC-MS tracking of molecular ions (e.g., m/z 370.1651 [M+H] for compound 4 ) ensures target collection .

Q. How can computational modeling predict the biological activity of (2-Oxopropyl)pentafluorosulfur(VI) derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., enzymes or receptors). For example, SF-containing anilines show enhanced binding to hydrophobic pockets due to fluorine’s lipophilicity. Validate predictions with in vitro assays (e.g., IC measurements for antimicrobial activity) . QSAR models incorporating Hammett constants and logP values improve predictive accuracy .

Data-Driven Analysis Tables

| Parameter | Example Data | Source |

|---|---|---|

| NMR (C=O) | ppm | |

| SF IR Stretching | 1250–1150 cm | |

| Reaction Temperature | 80–85°C (optimized for alkylation) | |

| Molecular Ion (HRESIMS) | m/z 370.1651 [M+H] (CHNO) |

Key Considerations for Experimental Design

- Stereochemical Assignments : Use chiral derivatization agents (e.g., Mosher’s acid) or X-ray crystallography to resolve ambiguities in substituent orientation .

- Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N/Ar), and catalyst batch to minimize variability .

- Ethical Data Reporting : Disclose conflicting data (e.g., anomalous NMR peaks) and propose mechanistic hypotheses for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.